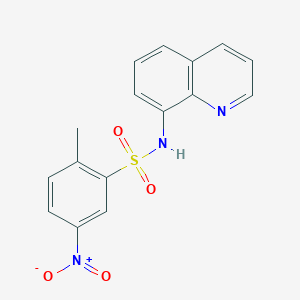

2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. The structure of this compound includes a quinoline ring, a nitro group, and a sulfonamide group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylbenzenesulfonamide to introduce the nitro group. This is followed by the coupling of the nitro-substituted benzenesulfonamide with 8-aminoquinoline under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and solvents that can be recycled and reused is also common in industrial settings to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium on carbon.

Reduction: Sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-methyl-5-amino-N-quinolin-8-ylbenzenesulfonamide .

Scientific Research Applications

2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Used in the synthesis of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring can intercalate with DNA, disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

2-methyl-5-nitrobenzenesulfonamide: Lacks the quinoline ring, making it less effective in certain applications.

8-quinolinylbenzenesulfonamide: Lacks the nitro group, affecting its reactivity and biological activity.

Uniqueness

2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the nitro and sulfonamide groups, along with the quinoline ring, makes it a versatile compound for various applications .

Biological Activity

2-Methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline ring, a nitro group, and a sulfonamide moiety, which contribute to its unique chemical properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects. Notably, the quinoline ring can intercalate with DNA, disrupting essential cellular processes such as replication and transcription .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Anticancer Activity

This compound has been studied for its anticancer potential, particularly in inhibiting the NFκB pathway, which is crucial in cancer cell proliferation and survival. A study reported that derivatives of this compound showed potencies as low as 0.6 µM in cell-based assays targeting NFκB activation . The compound's ability to stabilize IκBα, preventing NFκB translocation to the nucleus, is a key mechanism underlying its anticancer effects.

Study on NFκB Pathway Inhibition

In a comprehensive study conducted by the NIH Molecular Libraries Initiative, several N-(quinolin-8-yl)benzenesulfonamides were screened for their ability to inhibit NFκB activation. Among them, this compound emerged as a lead compound due to its high efficacy and low cytotoxicity in normal cells. The results indicated that the compound could effectively suppress the inflammatory response associated with cancer progression .

Antimicrobial Efficacy Against Multi-drug Resistant Strains

A recent investigation assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated that it retained significant activity against strains resistant to conventional antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections.

Comparative Analysis

When compared with similar compounds lacking either the nitro or quinoline moieties, this compound exhibited superior biological activity. Table 2 illustrates the differences in activity profiles between this compound and related derivatives.

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 10 | 0.6 |

| 2-Methylbenzenesulfonamide | >100 | >50 |

| Quinolin-8-ylbenzenesulfonamide | 30 | 5 |

Properties

IUPAC Name |

2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-11-7-8-13(19(20)21)10-15(11)24(22,23)18-14-6-2-4-12-5-3-9-17-16(12)14/h2-10,18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMJBTAZUZNDBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.